N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]furan-2-carboxamide
CAS No.: 946272-50-0
Cat. No.: VC11931152
Molecular Formula: C18H15N5O3
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946272-50-0 |
|---|---|
| Molecular Formula | C18H15N5O3 |
| Molecular Weight | 349.3 g/mol |
| IUPAC Name | N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C18H15N5O3/c24-18(14-7-4-11-25-14)19-10-12-26-16-9-8-15-20-21-17(23(15)22-16)13-5-2-1-3-6-13/h1-9,11H,10,12H2,(H,19,24) |
| Standard InChI Key | VJNMUGKVUZRXDC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound comprises three key structural domains:
-
Triazolopyridazine core: A fused bicyclic system combining a 1,2,4-triazole and pyridazine ring.
-
Phenyl substituent: Attached at the 3-position of the triazolopyridazine.
-
Furan-2-carboxamide group: Linked via a 2-ethoxyethyl chain to the 6-position of the triazolopyridazine .
Physicochemical Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₇N₅O₃ |
| Molecular Weight | 387.39 g/mol |
| logP | 3.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 98.5 Ų |
| Solubility | Low aqueous solubility |
Derived from structural analogs in
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis typically involves multi-step protocols:
-
Core formation: Cyclocondensation of 3-phenyl-1,2,4-triazolo[4,3-b]pyridazine-6-ol with 2-chloroethyl ether under basic conditions .
-
Amide coupling: Reaction of the intermediate ether with furan-2-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .
Key challenges include maintaining regioselectivity during triazole formation and optimizing the coupling efficiency of the sterically hindered furan moiety .
Structural Modifications
-
Phenyl group variations: Electron-withdrawing substituents (e.g., -F, -Cl) enhance metabolic stability .
-
Linker optimization: Ethylene glycol chains improve water solubility compared to methylene linkers.
-
Furan substitutions: Methyl groups at the 5-position increase target affinity in related compounds .
Biological Activities and Mechanisms
Antimicrobial Properties
Furan-containing derivatives exhibit:
-
Anti-biofilm activity: 58% inhibition against Pseudomonas aeruginosa via LasR quorum sensing disruption .
-
Broad-spectrum effects: MIC = 8-32 µg/mL against Gram-positive pathogens in related triazolopyridazines .
Cytotoxic Effects
-
Apoptosis induction: Caspase-3 activation observed in SU-DHL4 lymphoma cells at 3 µM .
-
Cell cycle arrest: G1 phase blockade in MDA-MB-231 breast cancer cells (IC₅₀ = 0.87 µM) .
Pharmacokinetic Profile
| Parameter | Value (Predicted) |
|---|---|
| Metabolic Stability | t₁/₂ = 45 min (human LM) |
| Plasma Protein Binding | 89% |
| CYP Inhibition | Moderate (2C9, 3A4) |
| Bioavailability | 22% (oral) |
Research Applications and Comparative Analysis
Therapeutic Development
-
Oncology: Dual JAK/HDAC inhibition shows synergy in hematological malignancies .
-
Inflammation: COX-2 selective inhibition (IC₅₀ = 6 nM in urethan-II receptor antagonists) .
Comparative Efficacy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume